

Comparing plasticizing efficiency of DIOP and DINP

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisooctyl phthalate*

Cat. No.: *B166056*

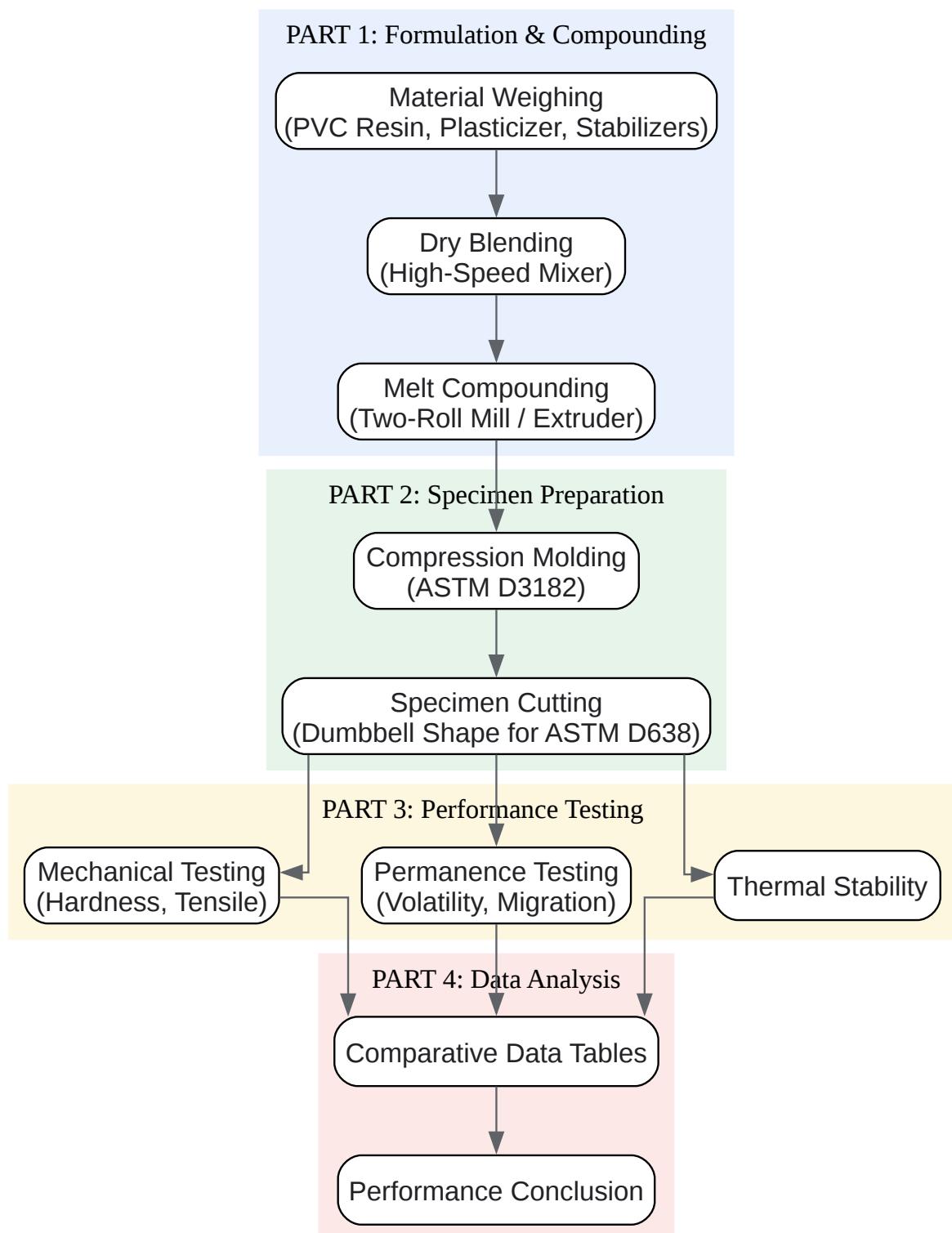
[Get Quote](#)

An In-Depth Comparative Guide to the Plasticizing Efficiency of DIOP and DINP

Authored by a Senior Application Scientist

For researchers and formulation scientists in the polymer industry, the selection of a plasticizer is a critical decision that dictates the performance, processability, and longevity of flexible Polyvinyl Chloride (PVC) products. Among the vast array of available plasticizers, **Diisooctyl Phthalate** (DIOP) and Diisononyl Phthalate (DINP) are two high-molecular-weight phthalates that warrant careful comparison. While structurally similar, the single-carbon difference in their alcohol precursors—C8 for DIOP and C9 for DINP—gives rise to significant variations in their performance profiles.[\[1\]](#)

This guide provides an objective, data-driven comparison of DIOP and DINP, moving beyond simple data sheets to explain the causality behind their performance differences. We will delve into standardized experimental protocols, present comparative data, and offer field-proven insights to assist you in making an informed selection for your specific application.


Foundational Physicochemical Properties

Understanding the fundamental properties of DIOP and DINP is the first step in appreciating their behavior within a PVC matrix. DINP's higher molecular weight is a primary determinant of its lower volatility and enhanced permanence compared to DIOP.

Property	Diisooctyl Phthalate (DIOP)	Diisononyl Phthalate (DINP)	Rationale for Significance
Chemical Formula	$C_{24}H_{38}O_4$ ^[2]	$C_{26}H_{42}O_4$ ^[3]	Defines the basic structure and elemental composition.
Molecular Weight	~390.6 g/mol ^{[2][4]}	~418.6 g/mol ^[3]	Higher molecular weight generally correlates with lower volatility, reduced migration, and improved permanence. ^[1]
CAS Number	27554-26-3	28553-12-0 ^[3]	Unique identifier for chemical substance registration.
Appearance	Colorless, viscous liquid ^[4]	Clear, colorless liquid ^{[3][5]}	A key quality control parameter indicating purity.
Density (at 20°C)	~0.980 - 0.983 g/cm ³ ^[2]	~0.970 - 0.974 g/cm ³ ^[3]	Important for formulation calculations and material handling.
Viscosity (at 20°C)	~83 cP ^[2]	~70 - 80 cP ^[3]	Affects pumping, mixing, and the viscosity of PVC plastisols.
Flash Point	~227 - 232 °C ^[4]	~205 °C ^[3]	A critical safety parameter for handling and processing at elevated temperatures.

Experimental Workflow for Plasticizer Evaluation

A systematic approach is crucial for an unbiased comparison. The following workflow outlines the necessary steps from material compounding to final performance analysis. This process ensures that each plasticizer is evaluated under identical conditions, providing a reliable basis for comparison.

[Click to download full resolution via product page](#)

Caption: Workflow for Comparative Evaluation of Plasticizer Performance.

Core Performance Metrics: A Head-to-Head Comparison

The "efficiency" of a plasticizer is not a single metric but a balance of several performance characteristics. Here, we dissect the key indicators.

A. Mechanical Properties: The Measure of Flexibility

The primary function of a plasticizer is to impart flexibility. We evaluate this by measuring hardness, tensile strength, and elongation. For a valid comparison, formulations are typically adjusted to achieve the same hardness level, after which other mechanical properties are compared.

Comparative Mechanical Data (Target Hardness: Shore A 85)

Property	Test Method	DIOP Formulation	DINP Formulation	Performance Insight
Plasticizer Concentration	-	~48 phr	~50 phr	DINP's larger molecular structure means slightly more is needed to achieve the same softness as DIOP. [6]
Hardness, Shore A	ASTM D2240 [7]	85	85	The baseline for comparison, indicating the degree of flexibility.
100% Modulus (MPa)	ASTM D638 [8]	10.5	10.2	Lower modulus indicates greater flexibility under initial strain.
Tensile Strength (MPa)	ASTM D638 [8]	19.5	19.8 [6]	At equivalent hardness, both plasticizers yield comparable tensile strength.
Elongation at Break (%)	ASTM D638 [8]	380%	374% [6]	Both provide excellent elongation, crucial for applications requiring high flexibility.

*phr = parts per hundred resin by weight. Values are typical and can vary with PVC grade and other additives.

Experimental Protocol: Durometer Hardness (ASTM D2240)

- Principle: This test measures the indentation depth of a standardized presser foot into the material.^[9] For flexible PVC, the Shore A scale is most common.^{[10][11]}
- Causality: Hardness is a direct indicator of the plasticizer's effectiveness in separating PVC polymer chains, thereby reducing the material's rigidity.
- Methodology:
 - Specimen Conditioning: Condition test specimens (minimum 6.4 mm thick) at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity for at least 40 hours.^[12]
 - Instrument Setup: Use a Shore A durometer. Verify its calibration using standard test blocks.
 - Measurement: Place the specimen on a hard, flat surface. Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.^[10]
 - Reading: Apply firm, constant pressure without shock. Read the hardness value on the dial within one second of firm contact between the presser foot and the specimen.^[9]
 - Replication: Take five measurements at different positions on the specimen, at least 12 mm apart, and report the median value.

Experimental Protocol: Tensile Properties (ASTM D638)

- Principle: A standard "dumbbell" shaped specimen is pulled apart at a constant rate until it breaks.^[13] The force required and the elongation are measured.^[14]
- Causality: This test quantifies the material's ultimate strength and its ability to stretch before failing, reflecting the integrity of the plasticized polymer matrix.
- Methodology:
 - Specimen Preparation: Die-cut dumbbell-shaped specimens (Type IV is common for flexible materials) from a compression-molded sheet.

- Conditioning: Condition specimens as per ASTM D2240.
- Machine Setup: Use a universal testing machine (UTM) equipped with grips suitable for flexible plastics and a load cell of appropriate capacity.[\[8\]](#)[\[13\]](#) Set the crosshead speed (rate of pull), typically 500 mm/min for flexible PVC.
- Testing: Secure the specimen in the grips. Start the test, recording the force (stress) and the extension (strain) simultaneously until the specimen ruptures.[\[14\]](#)
- Data Analysis: The software automatically calculates Tensile Strength (the maximum stress applied) and Elongation at Break (the percentage increase in length at rupture).[\[13\]](#) Test at least five specimens and report the average results.

B. Permanence: Volatility and Migration Resistance

A critical, yet often overlooked, aspect of efficiency is permanence. A plasticizer that easily escapes the PVC matrix is inefficient in the long term, leading to product stiffening, cracking, and potential environmental contamination. DINP's higher molecular weight gives it a distinct advantage in this area.[\[1\]](#)[\[15\]](#)

Comparative Permanence Data

Property	Test Method	DIOP	DINP	Performance Insight
Volatility (Weight Loss %)	ISO 176 (24h @ 100°C)	~1.5%	~0.8%	DINP is significantly less volatile, leading to better performance at high temperatures and improved product longevity.[1][16]
Migration into Soapy Water	Internal Method	Higher	Lower	DINP shows better resistance to extraction by aqueous solutions, crucial for items that are frequently cleaned.[1]
Migration into Hexane	Internal Method	Higher	Lower	DINP's lower migration into oils and solvents makes it suitable for applications like gaskets and hoses.

Experimental Protocol: Plasticizer Volatility (ISO 176 - Activated Carbon Method)

- Principle: This method determines the mass loss of a plastic material at elevated temperatures in the presence of activated carbon, which acts as a sink for volatile components, preventing their re-condensation on the specimen.[17]

- Causality: This accelerated aging test simulates long-term evaporative loss. A lower weight loss indicates a more permanent plasticizer, which is essential for maintaining flexibility over the product's service life.
- Methodology:
 - Specimen Preparation: Cut three circular specimens (e.g., 50 mm diameter, 1 mm thick) from a molded sheet.
 - Initial Weighing: Weigh each specimen to the nearest 0.1 mg (W_1).
 - Test Setup: Fill a container with a layer of activated carbon. Place the specimens on the carbon, ensuring they do not touch each other. Cover the specimens with another layer of activated carbon.[\[17\]](#)
 - Exposure: Place the sealed container in an oven at a specified temperature and duration (e.g., $100 \pm 1^\circ\text{C}$ for 24 hours).
 - Final Weighing: After exposure, remove the container, allow it to cool to room temperature, carefully remove the specimens, and clean off any adhering carbon particles with a soft brush. Weigh each specimen again (W_2).
 - Calculation: Calculate the percentage weight loss for each specimen as: Weight Loss (%) = $[(W_1 - W_2) / W_1] * 100$. Report the average of the three specimens.

Summary and Authoritative Recommendation

The choice between DIOP and DINP is a trade-off between initial plasticizing action and long-term permanence.

- DIOP (**Diisooctyl Phthalate**): Can be considered a slightly more "active" solvent for PVC, requiring a lower concentration (phr) to achieve a target hardness. This may offer minor advantages in processing speed or initial material cost. However, this higher activity is coupled with higher volatility and lower permanence.
- DINP (Diisononyl Phthalate): As a higher molecular weight plasticizer, DINP requires a slightly higher concentration to achieve the same initial softness.[\[6\]](#) However, its key

advantage is superior permanence.^[1] It exhibits significantly lower volatility, better resistance to migration and extraction, and improved performance in heat aging tests.^{[15][16]} This translates to a longer service life for the end product, with flexibility and mechanical properties being retained for a greater duration.

Recommendation for the Scientist:

For applications where long-term durability, heat resistance, and low migration are paramount—such as automotive interiors, wire and cable insulation, roofing membranes, and medical devices—DINP is the demonstrably superior choice. The improved permanence ensures that the product maintains its specified properties throughout its intended lifecycle.

For less demanding, general-purpose applications where long-term aging is not a primary concern and processing efficiency is the main driver, DIOP can be a technically viable option. However, with increasing regulatory focus and consumer demand for higher-performing, longer-lasting materials, the trend has decidedly shifted towards higher-permanence plasticizers like DINP.

References

- ASTM D638: Standard Test Method for Tensile Properties of Plastics. Source: ASTM International.
- ISO 527-1: Plastics — Determination of tensile properties. Source: International Organization for Standardization.
- ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness. Source: ASTM International.
- ISO 176:2005: Plastics — Determination of loss of plasticizers — Activated carbon method. Source: International Organization for Standardization.
- DINP vs. DOP: A Comparative Analysis for Plasticizer Buyers. Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Diisononyl Phthalate Technical Data Sheet. Source: Univar Solutions.

- **DIISOCTYL PHTHALATE** Technical Information. Source: Ataman Kimya.
- **Diisooctyl phthalate** PubChem Compound Summary. Source: National Center for Biotechnology Information.
- DINP vs DIDP: What Are the Key Differences. Source: Bastone.
- Practical Considerations in mixing of Plasticized PVC Dry Blend Compound. Source: Kanademy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. contilinks.com [contilinks.com]
- 4. Diisooctyl phthalate | 131-20-4 | Benchchem [benchchem.com]
- 5. aglayne.com [aglayne.com]
- 6. bastone-plastics.com [bastone-plastics.com]
- 7. micomlab.com [micomlab.com]
- 8. zwickroell.com [zwickroell.com]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D2240 Testing Services | VTEC Laboratories [vteclabs.com]
- 11. worldoftest.com [worldoftest.com]
- 12. Shore Hardness ASTM D2240 [intertek.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. victortestingmachine.com [victortestingmachine.com]
- 15. nbinno.com [nbinno.com]

- 16. univarsolutions.com [univarsolutions.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- To cite this document: BenchChem. [Comparing plasticizing efficiency of DIOP and DINP]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166056#comparing-plasticizing-efficiency-of-diop-and-dinp\]](https://www.benchchem.com/product/b166056#comparing-plasticizing-efficiency-of-diop-and-dinp)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com